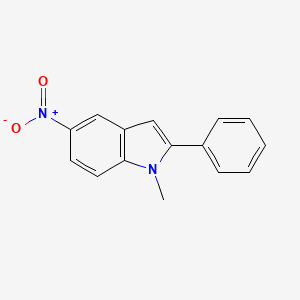

1-methyl-5-nitro-2-phenyl-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-5-nitro-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-16-14-8-7-13(17(18)19)9-12(14)10-15(16)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBSQOZGZHYXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392131 | |

| Record name | 1-methyl-5-nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31521-56-9 | |

| Record name | 1-methyl-5-nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 1 Methyl 5 Nitro 2 Phenyl 1h Indole and Its Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The formation of the indole nucleus is a fundamental step in the synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole. Two classical and highly versatile methods, the Fischer indole synthesis and the Reissert indole synthesis, are particularly relevant for constructing the 2-phenylindole (B188600) scaffold, which can then be further modified.

Fischer Indole Synthesis and its Application to Nitro-Phenyl Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.comnih.govbyjus.com This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.orgbyjus.comyoutube.com

For the synthesis of nitro-phenyl indoles, a substituted phenylhydrazine, such as (4-nitrophenyl)hydrazine, is reacted with a suitable ketone, like acetophenone (B1666503), in the presence of an acid catalyst. testbook.comchemicalbook.com The choice of the acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov The reaction of (4-nitrophenyl)hydrazine with acetophenone would theoretically lead to the formation of 5-nitro-2-phenyl-1H-indole.

The general mechanism involves:

Formation of the phenylhydrazone from the reaction of phenylhydrazine and a ketone. wikipedia.org

Tautomerization of the phenylhydrazone to its enamine form. wikipedia.org

A researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine. youtube.com

Loss of an amine, followed by cyclization and rearomatization to form the indole. youtube.com

A variety of substituted nitroindoles have been successfully prepared using the Fischer indole synthesis. acs.org

Table 1: Examples of Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid wikipedia.orgnih.gov |

| Lewis Acids | Boron Trifluoride, Zinc Chloride, Aluminum Chloride wikipedia.orgnih.gov |

Reissert Indole Synthesis and Related Methodologies

The Reissert indole synthesis offers an alternative route to the indole core, starting from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The initial step is a condensation reaction to form ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization using reagents like zinc dust in acetic acid to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating. researchgate.netwikipedia.org

While the classical Reissert synthesis yields an unsubstituted indole at the 2-position, modifications can be envisioned to introduce a phenyl group. A variation involves the intramolecular Reissert reaction, where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

The key steps in the Reissert synthesis are:

Condensation of o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org

Reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. wikipedia.org

Hydrolysis and decarboxylation to afford the indole. youtube.com

Regioselective Functionalization and Derivatization

Once the 2-phenyl-5-nitro-1H-indole scaffold is obtained, further functionalization is required to introduce the methyl group at the N-1 position. Alternatively, one could start with a different indole precursor and introduce the nitro and phenyl groups regioselectively.

N-Methylation Strategies for 1-Position Substitution

The introduction of a methyl group at the nitrogen atom of the indole ring is a common transformation. Various N-methylation strategies have been developed. One approach involves the treatment of the sodium salt of the indole with methyl iodide. acs.org

More recent and milder methods utilize reagents like phenyl trimethylammonium iodide (PhMe₃NI) under basic conditions, which has been shown to be effective for the N-methylation of a range of indoles, including those with electron-withdrawing groups like nitro groups. acs.orgnih.gov This method offers high monoselectivity and tolerates a variety of functional groups. acs.orgnih.gov Another green methylating agent is dimethyl carbonate (DMC), which can be used with a catalyst like DABCO or DBU. st-andrews.ac.ukresearchgate.net

Table 2: Reagents for N-Methylation of Indoles

| Reagent | Conditions | Reference |

| Methyl Iodide | Formation of sodium salt of indole first | acs.org |

| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Mildly basic conditions | acs.orgnih.gov |

| Dimethyl Carbonate (DMC) | Catalytic DABCO or DBU | st-andrews.ac.ukresearchgate.net |

Introduction of Nitro Group at 5-Position

The regioselective nitration of the indole ring is a critical step if the starting material does not already contain the nitro group. Direct nitration of 1-methyl-2-phenyl-1H-indole would be the most straightforward approach. Electrophilic nitration of indoles typically occurs at the C3 position. However, by carefully selecting the nitrating agent and reaction conditions, nitration at other positions can be achieved. For instance, nitration of certain porphyrins, which are also heterocyclic aromatic systems, has been achieved with regioselectivity using a NaNO₂-TFA system. researchgate.net

Recent developments have focused on non-acidic and non-metallic conditions for nitration. One such method employs ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) to generate trifluoroacetyl nitrate (B79036) in situ, which acts as an electrophilic nitrating agent. nih.govrsc.org While this method has been primarily demonstrated for 3-nitroindole synthesis, the principles could potentially be adapted for C5 nitration by blocking the C3 position or through careful control of reaction parameters. nih.govrsc.org

Phenyl Group Introduction and Modification at 2-Position

The introduction of the phenyl group at the 2-position is often accomplished during the initial indole synthesis, as seen in the Fischer indole synthesis using acetophenone. chemicalbook.com However, methods for the direct C-H arylation of indoles have also been developed. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by cycloaddition, provide a versatile route to 2-arylindoles from 2-iodoanilines and terminal alkynes. nih.gov

Once the 2-phenylindole scaffold is in place, further modifications of the phenyl ring can be carried out, although this is beyond the direct synthesis of the target compound. These modifications can be used to synthesize a library of analogues for structure-activity relationship studies. nih.gov

Advanced Catalytic Methods for Indole Construction

The synthesis of complex indole structures, such as this compound and its analogs, has been significantly advanced through the development of sophisticated catalytic methodologies. These methods offer improvements in efficiency, atom economy, and the ability to construct highly substituted indole cores from simple precursors.

Palladium and Rhodium-Mediated Reactions in Indole Synthesis

Palladium and rhodium catalysts are at the forefront of modern organic synthesis, enabling a variety of transformations that are key to indole construction. While specific examples detailing the synthesis of this compound via these methods are not extensively documented, the principles of palladium- and rhodium-catalyzed reactions are widely applied to the synthesis of analogous substituted indoles.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are instrumental in forming the crucial C-N and C-C bonds of the indole scaffold. nih.gov For instance, a two-step palladium-catalyzed process involving a Suzuki-Miyaura cross-coupling followed by a double Buchwald-Hartwig reaction has been utilized for the synthesis of pharmaceutically relevant benzo erciyes.edu.trnih.govfuro[3,2-b]indoles. nih.gov The optimization of these reactions often involves screening various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃, along with a range of phosphine (B1218219) ligands such as BINAP, XantPhos, and dppf to achieve high yields. nih.gov Furthermore, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, often accelerated by microwave irradiation, provides an efficient route to functionalized 2-methyl-1H-indole-3-carboxylates. unina.it Tandem reactions, such as an allylic isomerization-furan Diels-Alder cascade catalyzed by palladium, have also been developed for the convergent synthesis of substituted indoles. rsc.org

Rhodium-catalyzed reactions have also emerged as powerful tools for indole synthesis. Rhodium(III)-catalyzed C-H activation and alkylation of indoles with nitroalkenes offer a direct method to introduce substituents at the C2 position, yielding 2-(2-nitroalkyl)indoles with high chemo- and regioselectivity. nih.gov These reactions highlight the potential for direct functionalization of the indole core, which can be a step towards molecules like this compound. Additionally, rhodium-catalyzed oxidative coupling reactions have been effectively used for the selective vinylation of (N-containing heteroaryl)benzenes, demonstrating the versatility of rhodium catalysts in C-C bond formation. acs.org

Domino and Multicomponent Synthesis Routes

Domino and multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like this compound and its analogs from simple starting materials in a single operation. These reactions minimize waste, reduce reaction times, and often lead to the formation of multiple chemical bonds in a sequential manner.

A notable example is the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, which are close analogs of the target compound. mdpi.comresearchgate.netnih.gov This method involves the preparation of imines from an aldehyde and a primary amine. The subsequent reaction of the imine with the anion derived from methyl 2-(2-fluoro-5-nitrophenyl)acetate in the presence of a base like K₂CO₃ in DMF initiates a [3+2] cyclization. mdpi.comresearchgate.netnih.gov This process involves the addition of the anion to the imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. mdpi.comresearchgate.netnih.gov The resulting indoline (B122111) intermediate undergoes spontaneous air oxidation to afford the aromatic indole. mdpi.comresearchgate.netnih.gov This strategy is effective for producing a variety of substituted indoles with yields ranging from good to excellent. mdpi.comresearchgate.net

Multicomponent reactions (MCRs) are another powerful approach. For instance, a one-pot, three-component synthesis of gramine (B1672134) derivatives has been achieved by reacting indole or N-methylindole with an aromatic aldehyde and a heteroaryl amine under solvent- and catalyst-free conditions. erciyes.edu.tr This highlights the potential for MCRs to rapidly assemble complex indole-containing structures. While a direct multicomponent synthesis of this compound is not explicitly described, the principles of MCRs are applicable to its construction by carefully selecting the appropriate starting materials.

The following table summarizes examples of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters synthesized via a domino approach, showcasing the versatility of this methodology.

| Entry | Amine | Aldehyde | Product | Yield (%) |

| 1 | Benzylamine | Benzaldehyde (B42025) | Methyl 1-benzyl-5-nitro-2-phenyl-1H-indole-3-carboxylate | 89 |

| 2 | Benzylamine | Acetaldehyde | Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | 64 |

| 3 | 4-Methylbenzylamine | Benzaldehyde | Methyl 1-(4-methylbenzyl)-5-nitro-2-phenyl-1H-indole-3-carboxylate | 81 |

| 4 | Phenethylamine | Benzaldehyde | Methyl 5-cyano-1-phenethyl-2-phenyl-1H-indole-3-carboxylate | 96 |

Mechanistic Studies of this compound Synthesis Pathways

The mechanism for the synthesis of this compound and its analogs via the domino [3+2] cyclization strategy has been proposed based on experimental observations. researchgate.netnih.gov This pathway provides insight into the key steps of bond formation and aromatization.

The reaction is initiated by the deprotonation of methyl 2-(2-fluoro-5-nitrophenyl)acetate using a base, such as potassium carbonate, to form a carbanion. This nucleophilic carbanion then adds to the imine, which is pre-formed from the condensation of an aldehyde and a primary amine (in the case of the target compound, this would be benzaldehyde and methylamine). This addition step forms a new C-C bond and generates an anionic intermediate.

The subsequent and crucial step is an intramolecular nucleophilic aromatic substitution (SNAr). The nitrogen atom of the adduct, being a potent nucleophile, attacks the activated aromatic ring at the carbon bearing the fluorine atom. The presence of the electron-withdrawing nitro group in the para position is critical for activating the aromatic ring towards this nucleophilic attack. This ring-closing step forms the five-membered pyrrole (B145914) ring of the indole system, resulting in an indoline intermediate.

Chemical Reactivity and Mechanistic Organic Chemistry of 1 Methyl 5 Nitro 2 Phenyl 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole core is a π-excessive heterocycle, making it prone to electrophilic substitution, with the C3 position being the most favorable site for attack. niscpr.res.in However, in 1-methyl-5-nitro-2-phenyl-1H-indole, the C3 position is unsubstituted, suggesting it would be the primary site of electrophilic attack. The presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic attack, further favoring substitution on the pyrrole (B145914) ring.

Conversely, the electron-deficient nature of the nitro-substituted indole ring can facilitate nucleophilic substitution reactions. While less common for the indole nucleus itself, appropriately activated derivatives can undergo nucleophilic attack. For instance, studies on related nitroindoles have shown that a leaving group at a suitable position can be displaced by a nucleophile. d-nb.info Although specific studies on nucleophilic substitution directly on the this compound ring are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution would apply, particularly at positions activated by the nitro group.

The Vilsmeier-Haack reaction, an electrophilic substitution, on 5-nitro-1H-indole derivatives leads to the formation of a carbaldehyde at the C3 position. d-nb.info This highlights the reactivity of the C3 position towards electrophiles even in the presence of a deactivating nitro group.

Transformation of the Nitro Group: Reduction and Derivative Formation

The nitro group at the C5 position is a key site for chemical transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of various functionalized indole derivatives. d-nb.info A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds to amines include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com It is a widely used and often efficient method.

Metal-Acid Systems: Reagents such as iron (Fe) in acetic acid or tin(II) chloride (SnCl2) in an acidic medium are effective for nitro group reduction. wikipedia.orgcommonorganicchemistry.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized for this transformation. wikipedia.org

The resulting 5-amino-1-methyl-2-phenyl-1H-indole is a versatile intermediate for the synthesis of a wide range of derivatives, as the amino group can undergo various subsequent reactions such as diazotization, acylation, and alkylation.

The following table summarizes common reducing agents for the conversion of aromatic nitro compounds to amines:

| Reagent/System | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Often the method of choice, but can reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Acidic conditions | Mild and can be selective. commonorganicchemistry.com |

| Zn/Acid | Acidic conditions | Mild and can be selective. commonorganicchemistry.com |

| SnCl₂ | Acidic conditions | Mild and chemoselective. commonorganicchemistry.com |

| Na₂S or H₂S/base | - | Can sometimes selectively reduce one nitro group in the presence of others. wikipedia.org |

Reactivity of Peripheral Substituents (e.g., Phenyl Ring, Methyl Group)

Phenyl Ring: The phenyl group at the C2 position is susceptible to electrophilic substitution reactions, typical of aromatic rings. The directing effect of the indole nucleus on the phenyl ring would need to be considered. However, the conditions for these reactions would need to be carefully chosen to avoid unwanted reactions on the more reactive indole nucleus.

Methyl Group: The N-methyl group is generally unreactive towards many reagents. However, under specific conditions, such as strong bases or radical initiators, reactions involving the methyl group could potentially occur, although this is not a primary mode of reactivity for this compound under typical synthetic conditions.

Investigating Reactive Intermediates in this compound Chemistry

The study of reactive intermediates provides crucial insights into the reaction mechanisms. In the context of this compound chemistry, several types of intermediates can be postulated.

During electrophilic substitution on the indole ring, a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, is formed. msu.edu The stability of this intermediate determines the regioselectivity of the reaction. For substitution at the C3 position, the positive charge can be delocalized over the nitrogen atom, which is a significant stabilizing factor.

In nucleophilic substitution reactions, a Meisenheimer complex, a negatively charged intermediate, could be formed. The stability of this complex would be enhanced by the electron-withdrawing nitro group.

The reduction of the nitro group proceeds through a series of intermediates. Depending on the reducing agent and reaction conditions, species such as nitroso and hydroxylamino derivatives can be formed en route to the final amine. wikipedia.org For example, the reduction can be stopped at the hydroxylamine stage using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Furthermore, reactions involving the peripheral phenyl group would proceed through their own characteristic intermediates, such as the corresponding arenium ions in electrophilic substitution reactions.

Advanced Structural Characterization and Conformational Analysis of 1 Methyl 5 Nitro 2 Phenyl 1h Indole

X-ray Crystallography for Solid-State Structure Elucidation

In the crystal structure of 1-methyl-2-phenyl-1H-indole, the indole (B1671886) system, comprising a fused five-membered and six-membered ring, is nearly planar. researchgate.net The phenyl ring at the 2-position is not coplanar with the indole ring system. This deviation from planarity is a common feature in 2-phenylindole (B188600) derivatives due to steric hindrance between the hydrogen atoms on the phenyl ring and the indole core.

The introduction of a nitro group at the 5-position is expected to influence the crystal packing through intermolecular interactions, but it is not anticipated to drastically alter the core geometry of the indole ring itself. The planarity of the bicyclic indole system would likely be maintained. Furthermore, studies on other nitro-substituted aromatic compounds, such as 1-methyl-5-nitro-1H-imidazole , show that the nitro group itself may be slightly twisted out of the plane of the heterocyclic ring. nih.gov

Table 1: Crystallographic Data for the Related Compound 1-Methyl-2-phenyl-1H-indole researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃N |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.1957 (1) |

| b (Å) | 11.2064 (2) |

| c (Å) | 17.1653 (3) |

| Z (molecules per unit cell) | 8 |

This data pertains to the non-nitrated analogue and serves as a model for the fundamental indole framework.

Spectroscopic Investigations for Solution-State Conformation

Spectroscopic techniques are invaluable for determining the structure and conformation of molecules in solution. For 1-methyl-5-nitro-2-phenyl-1H-indole, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would provide key information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on data from related nitro-substituted 2-phenyl indoles, strong characteristic peaks for the nitro group are anticipated. ymerdigital.comasianpubs.org The asymmetric stretching vibration (νas) of the N-O bond typically appears in the 1500-1530 cm⁻¹ region, while the symmetric stretching vibration (νs) is found in the 1330-1350 cm⁻¹ range. ymerdigital.comasianpubs.orgmdpi.com Other expected vibrations include C-H stretching for the aromatic and methyl groups, and C=C stretching within the aromatic rings. ymerdigital.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would confirm the connectivity and chemical environment of the atoms.

¹H NMR: The spectrum would display distinct signals for the protons on the phenyl ring and the indole core. The presence of the electron-withdrawing nitro group at the 5-position would deshield the protons on the indole's benzene (B151609) ring, causing them to resonate at a lower field (higher ppm) compared to the unsubstituted 1-methyl-2-phenyl-1H-indole. A singlet corresponding to the three protons of the N-methyl group would also be present, likely in the range of 3.5-4.0 ppm. ymerdigital.com

¹³C NMR: The ¹³C NMR spectrum would show distinct resonances for all carbon atoms in the molecule. The carbon atom attached to the nitro group (C5) would be significantly deshielded. The signals for the phenyl ring carbons and the other indole carbons would appear in the aromatic region of the spectrum. unina.it

Table 2: Expected Characteristic Spectroscopic Data for this compound

| Technique | Feature | Expected Range/Value |

| IR | N-O Asymmetric Stretch (νas) | 1500 - 1530 cm⁻¹ ymerdigital.comasianpubs.org |

| IR | N-O Symmetric Stretch (νs) | 1330 - 1350 cm⁻¹ asianpubs.orgmdpi.com |

| ¹H NMR | N-CH₃ Protons (singlet) | ~3.6 ppm ymerdigital.com |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm ymerdigital.com |

| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm unina.it |

Analysis of Intramolecular Interactions and Dihedral Angles

The spatial arrangement of the phenyl and nitro groups relative to the indole core is defined by dihedral angles. These angles are determined by a balance of steric and electronic effects.

Based on the crystallographic data of 1-methyl-2-phenyl-1H-indole , the dihedral angle between the plane of the phenyl ring and the mean plane of the indole ring system is 46.09 (5)°. researchgate.net This significant twist minimizes steric repulsion. A similar non-planar arrangement is expected for this compound.

Table 3: Dihedral Angles in Related Molecular Structures

| Compound | Groups Defining Dihedral Angle | Reported Angle (°) |

| 1-Methyl-2-phenyl-1H-indole | Phenyl Ring vs. Indole Ring | 46.09 (5) researchgate.net |

| 1-Methyl-5-nitro-1H-imidazole | Nitro Group vs. Imidazole Ring | 5.60 (2) nih.gov |

Computational and Theoretical Chemistry Studies of 1 Methyl 5 Nitro 2 Phenyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and efficiency for studying the electronic structure of molecules. nih.gov This method is used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties.

In studies of related 2-aryl-5-nitro-1H-indole derivatives, researchers have employed DFT calculations to optimize molecular structures. igi-global.comnih.gov A common approach involves using hybrid functionals like B3LYP in conjunction with a basis set such as 6-31g*, which provides a good description of the molecule's geometry and electronic distribution. nih.gov The process of geometry optimization seeks the lowest energy conformation of the molecule, which is its most stable state. This optimized structure is the foundation for all subsequent computational analyses, including the calculation of electronic properties and molecular docking simulations. nih.gov

Table 1: Typical Parameters in DFT Calculations for Indole (B1671886) Derivatives

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Method | The theoretical model used for the calculation. | Density Functional Theory (DFT) |

| Functional | The approximation used to describe the exchange-correlation energy in DFT. | B3LYP, M06-2X |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31g*, 6-311++G(d,p), TZVP |

| Task | The primary goal of the computation. | Geometry Optimization, Energy Calculation |

| Solvation Model | Method to simulate the effects of a solvent. | Polarizable Continuum Model (PCM) |

These calculations provide precise information about the compound's shape and electronic features, which are critical determinants of its interaction with biological targets. nih.gov

Quantum Chemical Descriptors and Their Correlation with Activity

Once the geometry of 1-methyl-5-nitro-2-phenyl-1H-indole is optimized, DFT calculations can be used to derive a variety of quantum chemical descriptors. These numerical values represent specific electronic and structural properties of the molecule. Key descriptors often include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Mulliken Atomic Charges: These values estimate the partial charge on each atom in the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, which are important for fitting into the binding site of a biological target. nih.govnih.gov

In studies on 2-aryl-5-nitro-1H-indole derivatives as efflux pump inhibitors, a direct correlation was found between certain quantum chemical descriptors and their biological activity. nih.gov For instance, the activity was shown to be influenced by the molecular volume and the Mulliken atomic charges on specific carbon atoms within the indole ring structure. nih.gov This demonstrates how theoretical descriptors can provide a quantitative basis for understanding and predicting a molecule's biological function.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Drug Design |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Dipole Moment | Influences solubility and electrostatic interactions. |

| Mulliken Atomic Charges | Identifies reactive sites for electrophilic or nucleophilic attack. nih.gov |

| Molecular Volume | Relates to steric fit within a receptor's binding pocket. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Efflux Pump Inhibitors and Other Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

For 2-aryl-5-nitro-1H-indole derivatives, which are structurally similar to this compound, QSAR models have been successfully developed to predict their potency as inhibitors of the NorA efflux pump in Staphylococcus aureus. igi-global.comnih.gov These pumps are a major cause of antibiotic resistance. mdpi.com

The process involves:

Calculating a range of descriptors (quantum chemical, topological, etc.) for a set of known inhibitors.

Using statistical methods, such as Genetic Algorithms (GA) for variable selection and Partial Least Squares (PLS) analysis, to build a mathematical equation linking the descriptors to the inhibitory activity. nih.gov

Validating the model to ensure it has good predictive power, often checked by high values for the correlation coefficient (R²) and the cross-validated correlation coefficient (R²cv). nih.gov

A successful QSAR model for 2-aryl-5-nitro-1H-indole efflux pump inhibitors revealed that activity could be enhanced by increasing the molecular volume and the Mulliken charge on carbon C3, or by lowering the dipole moment and the charge on carbon C4. nih.gov Such models are invaluable for virtually screening new, untested compounds and for prioritizing the synthesis of candidates with potentially high activity, thereby accelerating the drug discovery process. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

To gain a more detailed understanding of how a molecule like this compound interacts with its biological target, researchers use molecular docking and molecular dynamics (MD) simulations.

Molecular Docking Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein target). jocpr.com In the context of efflux pump inhibition, the indole compound would be docked into a 3D model of the NorA protein. mdpi.com The goal is to find the binding mode with the lowest energy, which is presumed to be the most stable and representative binding pose. nih.gov

The results of a docking study reveal key interactions, such as:

Hydrogen Bonds: Crucial for anchoring the ligand in the binding site.

Pi-Stacking: Aromatic ring interactions that contribute to binding.

These studies can clarify the binding mode and help explain the structure-activity relationships observed in QSAR models. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot, MD simulations account for the natural flexibility of both the ligand and the protein. biointerfaceresearch.com These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle, ligand-induced conformational changes in the receptor that are essential for its function or inhibition. nih.gov For example, an MD simulation can show whether the key hydrogen bonds and hydrophobic interactions identified in the docking study are maintained over a period of nanoseconds.

Table 3: Illustrative Docking and Dynamics Simulation Data

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability (RMSD) |

|---|---|---|---|---|

| L40 (A 2-phenyl-1H-indole analog) | Estrogen-α Receptor | -10.9 | ARG394, GLU353, THR347 | Stable |

| L47 (A 2-phenyl-1H-indole analog) | Progesterone Receptor | -11.2 | ARG766, ASN719, GLN725 | Stable |

Data is illustrative based on findings for similar 2-phenyl-1H-indole derivatives against cancer targets. biointerfaceresearch.com

Together, these computational techniques provide a multi-faceted view of this compound, from its intrinsic electronic properties to its dynamic interactions with complex biological machinery, guiding the rational design of new and more effective molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 Methyl 5 Nitro 2 Phenyl 1h Indole Analogues

Systematic Modification of the Indole (B1671886) Skeleton and Substituents

The indole scaffold is a privileged structure in medicinal chemistry, and its systematic modification has led to the discovery of numerous potent biological agents. For analogues of 1-methyl-5-nitro-2-phenyl-1H-indole, modifications can be envisioned at several key positions: the indole nitrogen, the phenyl ring at the 2-position, the nitro group at the 5-position, and other positions on the indole ring.

Modifications at the Indole Nitrogen (N1): The methyl group at the N1 position can be replaced with other alkyl groups of varying lengths and branching, or with functionalized chains to modulate lipophilicity and introduce new interaction points. For instance, in related indole series, longer alkyl chains at certain positions have been shown to be tolerated, while the introduction of linkers can be sensitive to length. nih.gov

Substitutions on the Phenyl Ring (C2): The phenyl ring at the C2-position is a prime site for introducing a variety of substituents to probe electronic and steric effects. In the context of related indole-2-carboxamides, substitutions on the phenyl ring, particularly with amino groups like piperidinyl and dimethylamino at the 4-position, have been found to be favorable for certain biological activities. nih.gov The presence of a diethylamino group at the 4-position of the phenyl ring enhanced the modulatory potency of some 1H-indole-2-carboxamides at the CB1 receptor. nih.gov

Alterations of the Nitro Group (C5): The nitro group at the C5-position is a strong electron-withdrawing group and significantly influences the electronic properties of the indole ring. Its replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) can dramatically alter the molecule's interaction with its biological target. For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, replacing a nitro group with an amino group at the 5-position of a phenyl ring was found to be crucial for anti-inflammatory activity. nih.gov This suggests that the electronic nature of the substituent at this position plays a vital role.

Modifications at Other Indole Positions (C3, C4, C6, C7): The C3 position of the indole ring is another common site for modification. In some indole-2-carboxamide series, short alkyl groups at the C3 position were shown to enhance potency. nih.gov The introduction of substituents at other positions can also be explored to fine-tune the molecule's properties.

A study on 5-nitroindole (B16589) derivatives highlighted the synthesis of various analogues by modifying the scaffold. d-nb.info For example, the 5-nitro group was reduced to a 5-amino group, and various substituents were introduced at the N1 position, including alkyl chains with terminal functional groups like pyrrolidine. d-nb.info These systematic modifications allowed for the exploration of the chemical space around the 5-nitroindole core.

The following table summarizes some of the systematic modifications performed on related indole scaffolds:

| Position of Modification | Original Substituent | Modified Substituent/Group | Reference |

| Indole N1 | Methyl | Alkyl chains, functionalized linkers | nih.govd-nb.info |

| Phenyl C4' | Hydrogen | Diethylamino, Piperidinyl, Dimethylamino | nih.gov |

| Indole C5 | Nitro | Amino, Chloro, Fluoro | nih.govnih.gov |

| Indole C3 | Hydrogen | Short alkyl groups | nih.gov |

Correlating Substituent Effects with Biological Potency and Selectivity

The systematic modifications described above provide a basis for establishing clear correlations between the nature of the substituents and the resulting biological activity and selectivity.

Electronic Effects: The electronic nature of the substituents on both the indole and phenyl rings is a key determinant of activity. As observed in related compound series, the presence of electron-withdrawing or electron-donating groups can significantly impact potency. For instance, the superior activity of amino-substituted compounds over their nitro counterparts in one study suggests that an electron-donating group at that specific position is favorable for the observed anti-inflammatory effect. nih.gov The kinetics of reactions involving 2-L-5-nitro-3-X-thiophenes with amines showed that the electronic effects of substituents are highly significant. rsc.org

Steric Effects: The size and shape of the substituents also play a critical role. In the case of 1H-indole-2-carboxamides, the activity of dialkylamino analogs at the 4'-position of the phenyl ring was sensitive to the length of the alkyl substituent, with activity increasing from methyl to ethyl and then decreasing with a propyl group. nih.gov This indicates an optimal size for the substituent to fit into the binding pocket of the target protein.

Lipophilicity and Solubility: Modifications to the this compound scaffold can alter its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of polar groups can increase water solubility, while adding lipophilic moieties can enhance membrane permeability.

The following table presents a hypothetical correlation between substituent modifications on a this compound core and their potential impact on biological activity, based on findings from related indole series.

| Modification | Substituent Type | Predicted Effect on Potency | Rationale from Related Studies |

| Phenyl Ring C4' | Electron-donating (e.g., -N(C₂H₅)₂) | Increase | Enhanced potency observed in CB1 allosteric modulators with this substitution. nih.gov |

| Indole C5 | Electron-donating (e.g., -NH₂) | Increase (for certain targets) | Replacement of a nitro with an amino group at a similar position enhanced anti-inflammatory activity. nih.gov |

| Indole C3 | Small Alkyl (e.g., -CH₃) | Increase | Short alkyl groups at C3 enhanced potency in indole-2-carboxamides. nih.gov |

| Indole N1 | Long Alkyl Chain | Decrease (potentially) | Longer linkers at other positions have shown to decrease activity in some indole series. nih.gov |

Pharmacophore Development and Ligand Design Principles

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For analogues of this compound, a pharmacophore model can be developed based on the SAR data obtained from systematically modified compounds.

A hypothetical pharmacophore for this class of compounds might include:

A hydrogen bond acceptor: The nitro group at the C5-position could act as a hydrogen bond acceptor.

An aromatic/hydrophobic region: The phenyl ring at the C2-position and the indole core itself provide significant hydrophobic surfaces for interaction with the target.

A hydrogen bond donor/acceptor: The indole nitrogen, depending on its substitution, could participate in hydrogen bonding.

Ligand design principles based on such a pharmacophore model would guide the synthesis of new analogues with improved potency and selectivity. This "designing in" strategy leverages knowledge of the structural requirements for activity. acs.org For example, if a specific hydrogen bond is found to be critical for activity, new analogues can be designed to optimize this interaction.

Computational tools, such as docking studies, can be used to visualize how the designed ligands fit into the active site of a target protein, further refining the design process. The design of new compounds often involves merging or modifying existing pharmacophores to create novel molecules with desired properties. acs.org For instance, the linker between different parts of a molecule can be a source of conformational flexibility, and restricting this flexibility, for example by introducing a cyclopropyl (B3062369) ring, has been a successful strategy in ligand design. nih.gov

The development of a robust pharmacophore model for this compound analogues requires the synthesis and biological evaluation of a diverse set of compounds to establish a comprehensive SAR. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Molecular Mechanisms of Action and Biological Target Identification

Elucidation of Specific Receptor and Enzyme Interactions

The primary molecular target identified for the structural class to which 1-methyl-5-nitro-2-phenyl-1H-indole belongs is the bacterial NorA efflux pump. nih.gov While direct studies on the methylated compound are limited, research on 2-aryl-5-nitro-1H-indole moieties indicates their potential as inhibitors of this pump in Staphylococcus aureus. nih.gov The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters and is responsible for the extrusion of a broad range of substrates, including various antibiotics, from the bacterial cell.

Investigations into Cellular Signaling Pathways Affected by the Compound

While direct evidence for the impact of this compound on specific cellular signaling pathways is not extensively documented, studies on closely related 5-nitroindole (B16589) derivatives provide significant insights. Research on pyrrolidine-substituted 5-nitroindoles has demonstrated their ability to influence critical cellular signaling cascades. d-nb.info These compounds have been shown to down-regulate the expression of c-Myc, a key proto-oncogene involved in cell proliferation, differentiation, and apoptosis. d-nb.info

Furthermore, these derivatives can induce cell-cycle arrest, indicating an interference with the signaling pathways that control cell division. d-nb.info The generation of reactive oxygen species (ROS) is another significant cellular effect observed with these compounds, suggesting an impact on cellular stress response pathways. d-nb.info Although these findings are for different derivatives, they point towards the potential of the 5-nitro-2-phenyl-1H-indole scaffold to modulate fundamental cellular processes. The specific effects of the N-methylated derivative would depend on its unique interactions with cellular components, which may differ from those of the pyrrolidine-substituted analogues.

Molecular Basis of Efflux Pump Inhibition

The molecular mechanism underlying the inhibition of efflux pumps by 2-aryl-5-nitro-1H-indole derivatives is believed to be competitive inhibition. researchgate.net These inhibitors likely compete with the pump's natural substrates for binding to the substrate-binding pocket within the transporter protein. The 2-phenyl-5-nitro-1H-indole scaffold serves as a key pharmacophore in this interaction. nih.gov

| Derivative Class | Target Efflux Pump | Proposed Mechanism of Inhibition | Reference |

| 2-aryl-5-nitro-1H-indoles | NorA (S. aureus) | Competitive Inhibition | nih.gov |

| N-phenylindoles | Pks13 (M. tuberculosis) | Not specified | nih.gov |

DNA/RNA Interactions and Other Biomolecular Binding Studies

The potential for this compound to interact with nucleic acids has been explored through studies of related indole (B1671886) compounds. For instance, certain 5-nitroindole derivatives have been identified as binders of c-Myc G-quadruplex DNA. d-nb.info G-quadruplexes are secondary structures in nucleic acids that are involved in the regulation of gene expression, and molecules that can stabilize these structures are of interest as potential therapeutic agents. The interaction of these 5-nitroindole derivatives with the c-Myc G-quadruplex leads to the downregulation of c-Myc expression. d-nb.info

Furthermore, other complex indole derivatives, such as indeno[1,2-b]quinolinium compounds, have been shown to interact with DNA through intercalation. nih.gov This mode of binding involves the insertion of the planar aromatic ring system of the compound between the base pairs of the DNA double helix. Such interactions can lead to significant changes in the DNA structure and function, including the inhibition of enzymes that act on DNA, such as topoisomerases. While these studies were not performed on this compound itself, they suggest that the core indole structure possesses the potential for DNA binding. The specific nature and strength of any such interaction would be dependent on the complete molecular structure, including the N-methyl, nitro, and phenyl substitutions. There is currently no direct evidence from the reviewed literature of this compound binding to RNA.

| Indole Derivative Class | Biomolecular Target | Mode of Interaction | Consequence of Interaction | Reference |

| 5-nitroindoles | c-Myc G-quadruplex DNA | Binding | Downregulation of c-Myc expression | d-nb.info |

| Indeno[1,2-b]quinoliniums | DNA | Intercalation | Inhibition of topoisomerases | nih.gov |

Diverse Applications of 1 Methyl 5 Nitro 2 Phenyl 1h Indole Beyond Pharmaceutical Development

Contributions to Agrochemical Research

The indole (B1671886) nucleus is a common scaffold in a variety of agrochemicals, and the introduction of a nitro group can often enhance biological activity. Research into related nitroaromatic compounds suggests a potential for 1-methyl-5-nitro-2-phenyl-1H-indole in this sector. For instance, studies on other nitro-containing heterocyclic compounds have demonstrated notable fungicidal and herbicidal properties.

Some pyrazole (B372694) derivatives containing a nitro group have been synthesized and shown to possess herbicidal activity. researchgate.netmdpi.comnih.govnih.govmdpi.com Similarly, certain N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have exhibited moderate antifungal activities against various phytopathogenic fungi. nih.govmdpi.com The fungicidal potential of nitro-substituted compounds is further highlighted by the activity of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene and 1-nitro-2-phenylethane against a range of fungi, including dermatophytes. nih.govmdpi.com

While direct studies on the agrochemical applications of this compound are not extensively documented, the established bioactivity of the nitroindole and related nitro-substituted heterocyclic systems provides a strong rationale for its investigation as a potential fungicide, herbicide, or insecticide. The presence of the nitro group, phenyl ring, and methylated indole core in this compound offers a unique combination of electronic and steric properties that could be harnessed for the development of novel crop protection agents.

Role in Materials Science and Polymer Chemistry

The application of indole derivatives in materials science is an emerging field, driven by their unique electronic and photophysical properties. While specific research on the role of this compound in polymer chemistry and materials science is limited, the characteristics of the broader indole family suggest potential avenues for exploration.

Indole-based polymers are known for their electrical conductivity and have been investigated for use in organic electronics. The electron-withdrawing nature of the nitro group in this compound could significantly influence the electronic properties of any resulting polymers, potentially leading to materials with tailored band gaps and conductivity. The phenyl substitution at the 2-position can also impact the polymer's morphology and solubility, which are critical parameters for material processing and device fabrication.

Although no specific polymers have been synthesized using this compound as a monomer, its structural features make it an interesting candidate for incorporation into novel polymeric materials. Future research could focus on the synthesis of polymers containing this moiety and the characterization of their thermal, mechanical, and electronic properties for potential applications in sensors, organic light-emitting diodes (OLEDs), or as components in specialized coatings.

Applications in Biological Imaging and Chemical Probes

The development of fluorescent probes for biological imaging is a rapidly advancing field, and indole derivatives are frequently used as the core scaffold for these tools due to their inherent fluorescence. The photophysical properties of this compound, while not extensively detailed in the literature, can be inferred from related compounds, suggesting its potential as a valuable component in the design of chemical probes.

For example, the related compound 1-methyl-2-phenyl indole is known to be fluorescent, with an excitation peak at 298 nm and an emission peak at 376 nm. aatbio.com The introduction of a nitro group, which is a strong electron-withdrawing group, can significantly modulate the photophysical properties of the indole fluorophore. This modulation can be exploited to create probes that are sensitive to their local environment, such as polarity or the presence of specific analytes.

Furthermore, research on other nitro-substituted heterocyclic systems, such as nitro-indazoles, has led to the synthesis of new fluorescent compounds. researchgate.netsemanticscholar.org These studies demonstrate that the nitro group can be a key component in the design of fluorescent dyes. While direct application of this compound as a biological probe has not yet been reported, its structural similarity to known fluorescent molecules makes it a promising candidate for future development in this area.

常见问题

Q. What are the standard protocols for synthesizing 1-methyl-5-nitro-2-phenyl-1H-indole?

Answer: A typical synthesis involves reducing nitro precursors using stannous chloride (SnCl₂·2H₂O) in acidic methanol. For example, 1-benzoyl-5-nitro-1H-indole derivatives are refluxed with SnCl₂·2H₂O (4 eq.) and 37% HCl in methanol for 3 hours, followed by purification via silica gel chromatography (n-hexane/EtOAc, 1:1). Yields range from 19.5% to 80.6%, depending on substituents . Key steps include:

- Reduction: Nitro-to-amino conversion under acidic conditions.

- Purification: Column chromatography to isolate isomers or byproducts.

- Characterization: Use of , , and HRMS for structural confirmation .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

- NMR Spectroscopy: (DMSO-d₆) reveals aromatic protons (δ 7.16–7.98 ppm) and NH₂ groups (δ ~5.05 ppm). confirms carbonyl (δ ~172 ppm) and aromatic carbons (δ 101–145 ppm) .

- HRMS: Used to verify molecular ions (e.g., [M+H]⁺ calculated for C₁₅H₁₃N₂O⁺: 237.1028; observed: 237.1031) .

- TLC: Monitors reaction progress (Rf values: 0.33–0.37 in n-hexane/EtOAc, 1:1) .

Advanced Research Questions

Q. How can electrophilic substitution reactions be optimized for functionalizing the indole core?

Answer: Iodine catalysis (10 mol% in MeCN at 40°C for 5 hours) achieves 98% yield in electrophilic substitutions, as shown in the synthesis of trifluoroethyl-indole derivatives (Table 1, Entry 16). Key parameters:

- Catalyst: I₂ outperforms FeCl₃ (67% yield) and AlCl₃ (10% yield) .

- Temperature: Elevated temperatures (40–80°C) enhance reaction rates without compromising yields .

- Solvent: Polar aprotic solvents (e.g., MeCN) stabilize intermediates .

Q. How can contradictions in biological activity data be resolved through structure-activity relationship (SAR) studies?

Answer: SAR studies on 2-aryl-1H-indoles reveal that:

- Nitro vs. Amino Groups: 5-Nitro derivatives exhibit higher electrophilic reactivity, while 5-amino variants show improved solubility for biological assays .

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhance binding affinity in enzyme inhibition assays .

- Methodology: Use comparative docking studies (e.g., AutoDock Vina) and in vitro assays to validate computational predictions against experimental IC₅₀ values .

Q. What computational tools are recommended for structural analysis and crystallography?

Answer:

- ORTEP-3: Generates thermal ellipsoid plots for X-ray crystallography data, aiding in bond-length and angle analysis .

- WinGX Suite: Processes single-crystal data for space group determination and refinement .

- PubChem/ACD/Labs: Predict physicochemical properties (e.g., logP, pKa) and NMR shifts for synthetic planning .

Q. How should researchers handle discrepancies in thermal stability data during decomposition studies?

Answer:

- TGA-DSC Analysis: Compare decomposition onset temperatures (e.g., 221–223°C for carboxylic acid derivatives ) under inert vs. oxidative atmospheres.

- Contradiction Resolution: Ensure consistent sample purity (≥95% by HPLC) and calibration of equipment using standards like indium .

Q. What safety protocols are critical for handling nitro-substituted indoles?

Answer:

- PPE: Wear nitrile gloves, face shields, and lab coats to avoid skin contact .

- Waste Disposal: Segregate halogenated byproducts (e.g., from SnCl₂ reductions) and neutralize acidic waste before disposal .

- Ventilation: Use fume hoods during reflux steps to mitigate HCl vapor exposure .

Methodological Guidelines

Q. Designing experiments to compare catalytic efficiency in cross-coupling reactions

- Catalyst Screening: Test Pd(PPh₃)₄, RhCl(PPh₃)₃, and CuI in Suzuki-Miyaura couplings with aryl boronic acids .

- Kinetic Monitoring: Use GC-MS or in situ IR to track intermediate formation.

- Yield Optimization: Vary solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) .

Q. Validating synthetic routes for scalability

- Pilot-Scale Trials: Replicate small-batch conditions (e.g., SnCl₂ reductions) in 1 L reactors with mechanical stirring.

- Cost-Benefit Analysis: Compare SnCl₂ (low cost, high waste) vs. catalytic hydrogenation (high purity, but Pd/C cost) .

Q. Addressing conflicting bioactivity results in cell-based assays

- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify non-linear effects .

- Metabolic Stability: Pre-treat compounds with liver microsomes to assess degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。